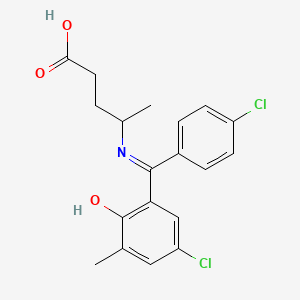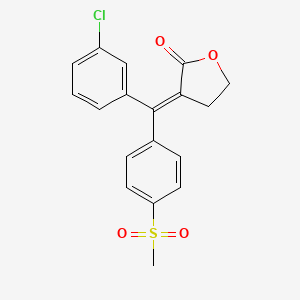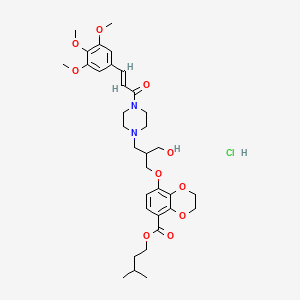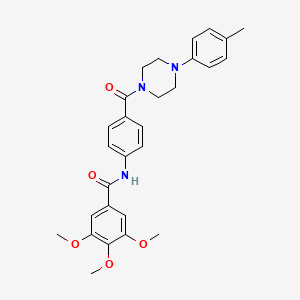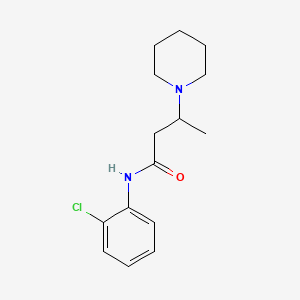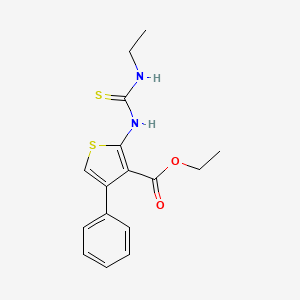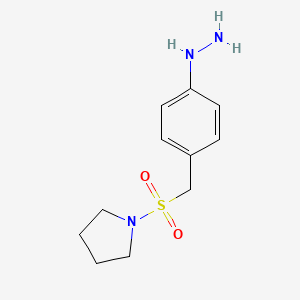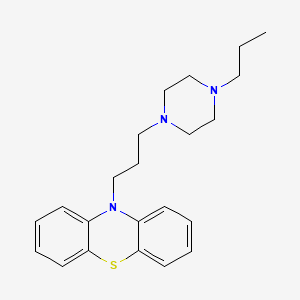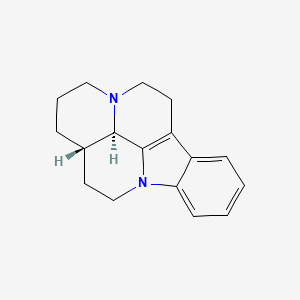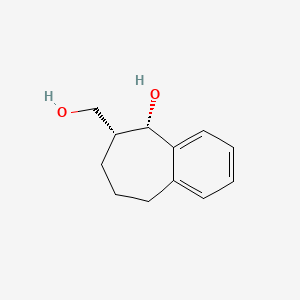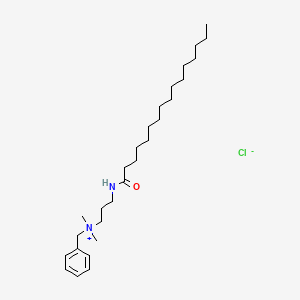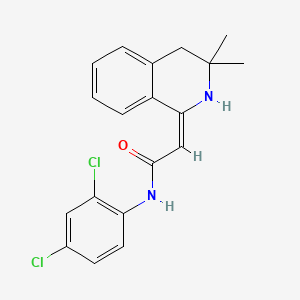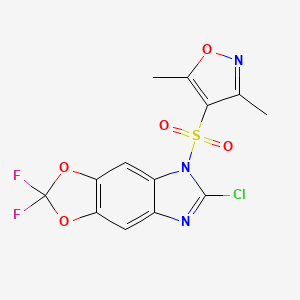
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated benzimidazole core, a difluorinated dioxolo ring, and a sulfonyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxolo ring and the chlorination step. The final steps involve the sulfonylation of the isoxazole ring and the introduction of the difluoro groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,2-difluoro-1,3-dioxolo(4,5-f)benzimidazole: Shares the benzimidazole and dioxolo core but lacks the sulfonyl and isoxazole groups.
3,5-Dimethyl-4-isoxazolyl sulfonyl chloride: Contains the isoxazole and sulfonyl groups but lacks the benzimidazole and dioxolo core.
Uniqueness
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated and difluorinated groups, along with the sulfonylated isoxazole ring, sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
188027-78-3 |
|---|---|
Molecular Formula |
C13H8ClF2N3O5S |
Molecular Weight |
391.73 g/mol |
IUPAC Name |
6-chloro-7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2,2-difluoro-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C13H8ClF2N3O5S/c1-5-11(6(2)24-18-5)25(20,21)19-8-4-10-9(22-13(15,16)23-10)3-7(8)17-12(19)14/h3-4H,1-2H3 |
InChI Key |
ZHQZDQULYDJQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3=CC4=C(C=C3N=C2Cl)OC(O4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


